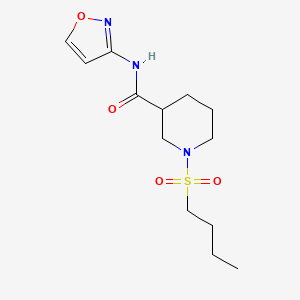![molecular formula C20H17ClN2O2 B5412624 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first developed by GlaxoSmithKline and has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes.
Mecanismo De Acción
4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide inhibits several protein kinases, including AKT, p70S6K, and SGK, which are involved in various cellular processes. AKT is a key regulator of cell survival and proliferation, and its activation is often observed in cancer cells. This compound inhibits AKT by binding to its ATP-binding site, which prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes. This compound has been shown to be effective in inhibiting the growth of several cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a critical process for the elimination of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action has been well characterized. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on several other protein kinases, which can complicate the interpretation of results. In addition, the potency of this compound can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide. One area of research is to further characterize its mechanism of action and identify its downstream targets. Another area of research is to investigate its potential therapeutic applications in combination with other cancer treatments. Finally, there is a need to develop more potent and selective inhibitors of AKT that can be used in clinical settings.
Métodos De Síntesis
The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide involves several steps that include the reaction of 2-chlorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate product, which is then reacted with 4-aminobenzamide to produce the final compound. This method has been described in detail in a patent filed by GlaxoSmithKline and has been used to produce large quantities of this compound for research purposes.
Aplicaciones Científicas De Investigación
4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair. This compound has been shown to be effective in inhibiting the growth of several cancer cell lines, including breast, colon, and lung cancer.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-19-6-2-1-5-17(19)14-25-18-9-7-16(8-10-18)20(24)23-13-15-4-3-11-22-12-15/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHABKMUEPVBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-isopropylisoxazol-3-yl)carbonyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B5412542.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B5412547.png)
![2-bromo-N,N-dimethyl-4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline](/img/structure/B5412548.png)
![3-sec-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5412557.png)
![N'-[(2-ethoxy-1-naphthyl)methyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5412561.png)
![1-(3,5-dichlorophenyl)-3-{[4-(difluoromethoxy)-3-ethoxyphenyl]amino}-2-propen-1-one](/img/structure/B5412565.png)
![[(1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5412571.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5412573.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)